molecular formula C12H14N2O2S B5639663 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole CAS No. 5472-52-6

1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole

Cat. No.: B5639663
CAS No.: 5472-52-6
M. Wt: 250.32 g/mol
InChI Key: SRCTYXRBHWBWBE-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole is a sulfonated imidazole derivative characterized by a 4-ethylphenyl sulfonyl group attached to a 2-methyl-substituted imidazole ring. The imidazole core, with its nitrogen heteroatoms, may participate in coordination chemistry or acid-base interactions. This compound’s molecular formula is inferred as C₁₂H₁₄N₂O₂S, with a molecular weight of 250.31 g/mol.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-11-4-6-12(7-5-11)17(15,16)14-9-8-13-10(14)2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCTYXRBHWBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970041
Record name 1-(4-Ethylbenzene-1-sulfonyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-52-6
Record name 1-(4-Ethylbenzene-1-sulfonyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Groups

The following sulfonyl- or sulfur-containing imidazole/benzimidazole derivatives are compared based on substituents, molecular weight, and functional groups (Table 1):

Table 1: Structural and Functional Comparison of Sulfonated Imidazole Derivatives
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Synthesis Yield/Purity Reference
1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole (Target) C₁₂H₁₄N₂O₂S 250.31 4-Ethylphenyl sulfonyl, 2-methylimidazole Sulfonyl, imidazole Not reported N/A
Compound 6 () C₁₄H₁₅F₃N₄O₂S 360.35 Trifluoromethylpyridinyl, piperazine Sulfonyl, imidazole, trifluoromethyl 95% yield
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole () Not explicitly provided ~362.49* Ethoxy, isopropyl, ethyl, methyl Sulfonyl, imidazole, ether Not reported
Omeprazole Related Compound E () C₁₇H₁₉N₃O₄S 361.42 Methoxy, sulfinyl, benzimidazole Sulfinyl, benzimidazole, pyridine Purity ≥98%
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole () C₂₄H₂₂N₂S 370.51 4-Methylbenzyl sulfanyl, diphenyl Sulfanyl, imidazole, phenyl Not reported
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole () Not explicitly provided ~256.37* 4-Methylphenyl sulfonyl, methylthio, dihydroimidazole Sulfonyl, thioether, dihydroimidazole Not reported

*Calculated based on structural inference.

Key Observations:

Substituent Diversity :

  • Electron-Withdrawing Groups : Compound 6 () includes a trifluoromethylpyridinyl group, which enhances metabolic stability but may reduce aqueous solubility compared to the target compound’s ethylphenyl group .
  • Steric Effects : ’s compound features bulky isopropyl and ethoxy groups, likely increasing steric hindrance and reducing reactivity .
  • Oxidation State : The sulfinyl group in Omeprazole Related Compound E () is less electron-withdrawing than sulfonyl, altering acidity and redox stability .

Ring Systems: Piperazine vs. Benzimidazole vs.

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